molecular formula C9H17NO3S B1225043 1,1-dioxo-N-(2-oxolanylmethyl)-3-thiolanamine

1,1-dioxo-N-(2-oxolanylmethyl)-3-thiolanamine

Cat. No. B1225043
M. Wt: 219.3 g/mol
InChI Key: FKPZYRCJJKDBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dioxo-N-(2-oxolanylmethyl)-3-thiolanamine is a member of tetrahydrothiophenes.

Scientific Research Applications

Synthesis and Polymer Chemistry

  • Synthesis of Glycerin Carbonate-Based Intermediates: Research by Benyahya et al. (2011) explored the synthesis of dicyclocarbonates using UV thiol–ene coupling, crucial in creating polyhydroxyurethanes without isocyanate. These polymers have applications in materials science due to their specific thermal and molecular properties (Benyahya et al., 2011).

Chemical Reactions and Compounds

  • Functionalization of 1,3-Dioxolane: Zeng et al. (2018) discussed a metal-free method to transform 1,3-dioxolane to α-amino aldehydes. This process has implications in organic synthesis, expanding the range of available synthetic routes for complex molecules (Zeng et al., 2018).

Medical and Biological Applications

  • Interaction with Nitric Oxide: Foresti et al. (1997) investigated how thiol compounds interact with nitric oxide in regulating heme oxygenase-1 induction in endothelial cells. This research provides insights into the cellular mechanisms of antioxidants and their role in cellular protection and signaling (Foresti et al., 1997).
  • Biologically Compatible Thiol-Selective Reagents: A study by Chen et al. (2017) introduced a heteroaromatic alkylsulfone as a selective -SH blocking reagent, highlighting its significance in biological research, particularly in proteomics and redox studies (Chen et al., 2017).

properties

Product Name

1,1-dioxo-N-(2-oxolanylmethyl)-3-thiolanamine

Molecular Formula

C9H17NO3S

Molecular Weight

219.3 g/mol

IUPAC Name

1,1-dioxo-N-(oxolan-2-ylmethyl)thiolan-3-amine

InChI

InChI=1S/C9H17NO3S/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9/h8-10H,1-7H2

InChI Key

FKPZYRCJJKDBAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2CCS(=O)(=O)C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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